molecular formula C5H5BrN2O B156621 5-Bromo-2-methylpyrimidin-4-OL CAS No. 1676-57-9

5-Bromo-2-methylpyrimidin-4-OL

Cat. No.: B156621
CAS No.: 1676-57-9
M. Wt: 189.01 g/mol
InChI Key: WXBZTJGZVILJIA-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyrimidin-4-OL is a heterocyclic organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylpyrimidin-4-OL typically involves the bromination of 2-methylpyrimidin-4-OL. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylpyrimidin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-methylpyrimidin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyrimidin-4-OL involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit specific enzymes by mimicking the natural substrates or by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

5-bromo-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBZTJGZVILJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541475
Record name 5-Bromo-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1676-57-9
Record name 5-Bromo-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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